N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiadiazole rings, the introduction of the cyclopropyl group, and the formation of the carboxamide group . The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiadiazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The pyridine ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The carboxamide group could be involved in various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar carboxamide group could influence the compound’s solubility in water . The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Antitumor Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide belongs to a class of compounds that have been investigated for their potential in treating various types of cancer. For example, a related compound, identified as BMS-354825, was found to be a potent Src/Abl kinase inhibitor with significant antiproliferative activity against hematological and solid tumor cell lines, and it showed promising results in preclinical models of chronic myelogenous leukemia (Lombardo et al., 2004).
Anticancer Agents Development
Research into similar molecules has contributed to the development of anticancer agents. For instance, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, demonstrating significant in vivo tumor growth inhibition in models of castration-resistant prostate cancer (Linton et al., 2011).
Photosynthetic Electron Transport Inhibition
In the agricultural sector, derivatives of this compound class, such as pyrazole derivatives, have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This research is significant in the development of herbicides (Vicentini et al., 2005).
Antimicrobial Activity
Another application area is in the synthesis of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives, closely related to the compound , have been synthesized and tested for antimicrobial activity against various pathogens (Eckelbarger et al., 2017).
Antiviral Activity
Similarly, certain thiazole C-nucleosides, sharing a structural relation to this compound, have been investigated for their antiviral activity, showcasing potential in developing new antiviral drugs (Srivastava et al., 1977).
Other Applications
- PET Imaging in Neuroinflammation: Synthesis of derivatives for use as PET imaging agents for IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
- Synthesis of Antifungal Agents: Novel derivatives have been synthesized and evaluated for their fungicide activity (Andreani et al., 1995).
- DNA/BSA Binding and Anticancer Agents: Exploring the biological properties of rosin derivatives in cancer treatment (Li et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-12(19-17-16-8)13(18)15-7-9-2-5-11(14-6-9)10-3-4-10/h2,5-6,10H,3-4,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMDAWLCAFPYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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